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(2S,3aS,7aS)-

Cat. No.: B554985 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of Perindopril, a potent angiotensin-converting enzyme (ACE) inhibitor, commencing

from the key intermediate (2S,3aS,7aS)-2-Carboxyoctahydroindole.

Introduction
Perindopril is an effective therapeutic agent for managing hypertension and heart failure.[1][2]

Its synthesis is a multi-step process, with a critical step being the coupling of the bicyclic amino

acid, (2S,3aS,7aS)-octahydroindole-2-carboxylic acid, with a suitably protected alanine

derivative. This document outlines a common and industrially viable synthetic route, focusing

on the coupling of the benzyl ester of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid with N-

[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine, followed by deprotection to yield perindopril, which is

subsequently converted to its stable erbumine salt.

Synthetic Pathway Overview
The synthesis of perindopril from (2S,3aS,7aS)-2-carboxyoctahydroindole generally proceeds

through three main stages:
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Protection of the Carboxylic Acid: The carboxylic acid moiety of (2S,3aS,7aS)-

octahydroindole-2-carboxylic acid is first protected, commonly as a benzyl ester, to prevent

its participation in the subsequent amide bond formation.

Peptide Coupling: The protected octahydroindole derivative is then coupled with N-[(S)-1-

ethoxycarbonyl-butyl]-(S)-alanine using peptide coupling agents such as

dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[1][3][4]

Deprotection and Salt Formation: The protecting group (e.g., benzyl) is removed, typically via

catalytic hydrogenation, to yield perindopril.[1][4] The final active pharmaceutical ingredient is

often isolated as the tert-butylamine (erbumine) salt to enhance its stability.[1]

Below is a diagram illustrating the logical workflow of the synthesis process.

Step 1: Protection

Step 2: Peptide Coupling Step 3: Deprotection & Salt Formation

(2S,3aS,7aS)-2-Carboxyoctahydroindole Benzyl Ester Protection

Benzyl Alcohol,
p-toluenesulfonic acid (2S,3aS,7aS)-Octahydroindole-2-carboxylic acid

benzyl ester

Coupling ReactionN-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine
DCC, HOBT

Benzyl Perindopril HydrogenolysisH2, Pd/C Perindopril Salt Formation
tert-Butylamine

Perindopril Erbumine

Click to download full resolution via product page

Caption: Workflow for the synthesis of Perindopril Erbumine.

Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of

perindopril erbumine.
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Step Product Typical Yield (%) Reference

Peptide Coupling Benzyl Perindopril 92 [1]

Hydrogenolysis Perindopril 94 [1]

Salt Formation Perindopril Erbumine 95 [1]

Experimental Protocols
The following protocols are based on established and published synthetic methods.

Protocol 1: Synthesis of Benzyl Perindopril (Coupling
Reaction)
This protocol describes the coupling of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl

ester with N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine.

Materials:

(2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester para-toluenesulfonate

Triethylamine

Ethyl acetate

N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine

1-Hydroxybenzotriazole (HOBT)

Dicylohexylcarbodiimide (DCC)

Procedure:

In a suitable reactor, charge (2S,3aS,7aS)-octahydroindole-2-carboxylic acid benzyl ester

para-toluenesulfonate (1 kg) and triethylamine (0.06 kg) into ethyl acetate (4.6 L).

Stir the mixture at ambient temperature for 10 minutes.
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Add N-[(S)-ethoxycarbonyl-1-butyl]-(S)-alanine (0.52 kg), 1-hydroxybenzotriazole (0.15 kg),

and dicylohexylcarbodiimide (0.5 kg) to the reaction mixture.

Heat the heterogeneous mixture to 30°C and maintain with vigorous stirring for 3 hours.

Cool the reaction mixture to 0°C.

Filter the mixture to remove the precipitated dicyclohexylurea.

Wash the filtrate with water.

Evaporate the organic solvent under reduced pressure to obtain the crude benzyl perindopril.

The expected yield is approximately 92%.[1]

Protocol 2: Synthesis of Perindopril (Hydrogenolysis)
This protocol details the deprotection of the benzyl ester to yield perindopril.

Materials:

Benzyl perindopril (from Protocol 1)

Methylcyclohexane

5% Palladium on carbon (Pd/C)

Water

Procedure:

Dissolve the benzyl perindopril residue (1 kg) in methylcyclohexane (1 L).

Transfer the solution to a hydrogenator.

Add a suspension of 5% palladium on carbon (0.13 kg) in methylcyclohexane (0.4 L) to the

hydrogenator.

Add water (3.2 L) to the mixture.
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Hydrogenate the mixture under a pressure of 0.5 bar at a temperature between 15-30°C until

the theoretical amount of hydrogen is consumed.

Remove the catalyst by filtration.

Separate the aqueous phase of the filtrate and wash it with methylcyclohexane.

Lyophilize the aqueous phase to yield perindopril. The expected yield is approximately 94%.

[1]

Protocol 3: Synthesis of Perindopril Erbumine (Salt
Formation)
This protocol describes the formation of the tert-butylamine salt of perindopril.

Materials:

Perindopril (from Protocol 2)

Ethyl acetate

tert-Butylamine

Procedure:

Dissolve the lyophilized perindopril (1 kg) in ethyl acetate (14 L).

Add tert-butylamine (0.2 kg) dissolved in ethyl acetate (2 L) to the solution.

Heat the resulting suspension to reflux until complete dissolution is achieved.

Filter the hot solution to remove any insoluble impurities.

Cool the solution to 15-20°C with stirring to induce precipitation.

Filter the precipitate.

Wash the collected solid with ethyl acetate.
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Dry the solid to obtain perindopril erbumine. The expected yield is approximately 95%.[1]

Below is a diagram representing the chemical structures in the synthesis pathway.

(2S,3aS,7aS)-2-Carboxyoctahydroindole
(Starting Material)

Protected Intermediate
(Benzyl Ester)

Protection Coupled Product
(Benzyl Perindopril)

Coupling Perindopril
(Active Moiety)

Deprotection Perindopril Erbumine
(Final Product)

Salt Formation

Click to download full resolution via product page

Caption: Key stages in the synthesis of Perindopril Erbumine.

Conclusion
The described synthetic route provides an efficient and high-yielding method for the preparation

of perindopril erbumine from (2S,3aS,7aS)-2-carboxyoctahydroindole. The protocols outlined

are scalable and form the basis of industrial production processes. Careful control of reaction

conditions and purification at each step is crucial for obtaining a final product with high purity,

suitable for pharmaceutical applications. The use of different protecting groups or coupling

agents may be explored to optimize the synthesis further, potentially reducing side product

formation and improving overall efficiency.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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from-2s-3as-7as-2-carboxyoctahydroindole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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